Letrozole

Content Navigation

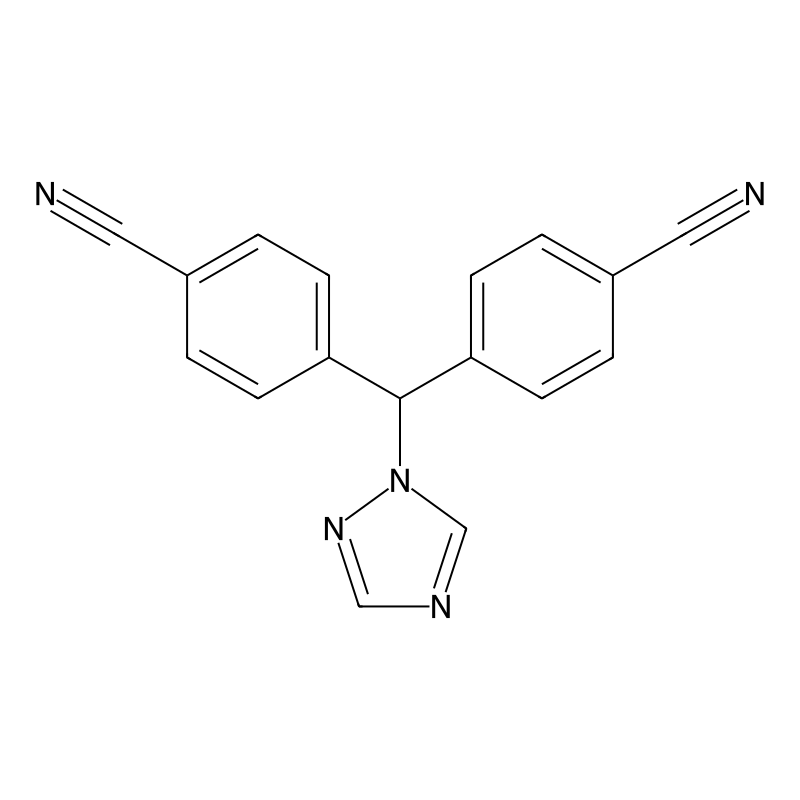

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.99e-02 g/L

Synonyms

Canonical SMILES

Letrozole (CAS: 112809-51-5) is a highly potent, third-generation non-steroidal aromatase inhibitor (AI) that selectively binds to the heme group of the cytochrome P450 enzyme CYP19A1. From a procurement and materials-selection perspective, Letrozole is characterized by its high lipophilicity, low aqueous solubility, and high membrane permeability, making it a primary candidate for advanced lipid-based and nanosuspension formulation development[1]. Furthermore, the commercial viability and reproducibility of Letrozole rely heavily on stringent API synthesis controls to eliminate structurally similar regioisomers, specifically the 4H-1,2,4-triazole variant known as Impurity A [2]. Selecting a highly purified Letrozole standard is therefore essential for maintaining assay integrity and formulation consistency.

Substituting Letrozole with other third-generation aromatase inhibitors, such as Anastrozole or Exemestane, or utilizing lower-purity crude Letrozole mixtures, introduces critical performance deviations in both biochemical assays and in vivo models. While Anastrozole is functionally similar, it exhibits a significantly higher IC50 in cellular models and leaves nearly double the residual circulating estradiol in vivo compared to Letrozole [1]. Furthermore, utilizing unrefined Letrozole containing regioisomeric impurities compromises target specificity and reproducibility [2]. Generic substitution directly threatens the integrity of high-sensitivity endocrine research, meaning buyers must prioritize exact compound identity and high API purity over broader class-level alternatives.

In Vivo Aromatase Suppression Efficacy

Clinical and preclinical pharmacokinetic evaluations demonstrate that Letrozole provides near-complete total-body aromatase suppression, significantly outperforming Anastrozole. In direct comparative models, Letrozole achieved >99.1% suppression of aromatization, whereas Anastrozole plateaued at 97.3% [1].

| Evidence Dimension | Total-body aromatization suppression percentage |

| Target Compound Data | >99.1% suppression |

| Comparator Or Baseline | 97.3% suppression (Anastrozole) |

| Quantified Difference | Letrozole achieves near-total suppression, exceeding Anastrozole by >1.8% at the upper physiological limit. |

| Conditions | In vivo postmenopausal model (2.5 mg Letrozole vs 1 mg Anastrozole) |

Drives the selection of Letrozole for applications requiring maximum estrogen ablation and high-potency formulations.

Residual Circulating Estradiol (E2) Levels

The sustained efficacy of aromatase inhibitors is measured by their ability to minimize residual circulating estradiol. A crossover pharmacokinetic evaluation revealed that Letrozole leaves only 5.9% residual E2, compared to 10.1% for Anastrozole, demonstrating greater sustained endocrine blockade [1].

| Evidence Dimension | Mean residual plasma Estradiol (E2) percentage |

| Target Compound Data | 5.9% residual E2 |

| Comparator Or Baseline | 10.1% residual E2 (Anastrozole) |

| Quantified Difference | Letrozole reduces residual circulating estradiol by an additional 41.5% relative to the Anastrozole baseline. |

| Conditions | 3-month crossover clinical pharmacokinetic evaluation |

Highlights Letrozole's capacity to maintain deep endocrine suppression, guiding dosing in preclinical assay development.

Cellular Assay Potency (IC50)

In vitro screening assays utilizing aromatase-overexpressing human breast cancer cell lines (MCF-7aro) highlight Letrozole's stronger binding affinity. Letrozole effectively inhibits cell proliferation with an IC50 of 50-100 nM, whereas Anastrozole fails to reach an IC50 even at concentrations up to 500 nM [1].

| Evidence Dimension | 50% Inhibitory Concentration (IC50) for cell proliferation |

| Target Compound Data | 50–100 nM |

| Comparator Or Baseline | Not reached at 500 nM (Anastrozole) |

| Quantified Difference | Letrozole is at least 5 to 10 times more potent in cellular proliferation inhibition than Anastrozole. |

| Conditions | MCF-7aro monolayer cell proliferation assay |

Proves Letrozole is the definitive standard for in vitro screening and cellular assays requiring robust aromatase inhibition at nanomolar concentrations.

API Purity and Regioisomer Control

The synthesis of Letrozole inherently risks the formation of the 4H-1,2,4-triazole regioisomer (Impurity A). Procurement of highly purified Letrozole API, isolated from crude mixtures via stringent chromatographic or recrystallization methods, is essential to guarantee target specificity and prevent off-target binding caused by regioisomeric contamination[1].

| Evidence Dimension | API Regioisomeric Purity |

| Target Compound Data | Substantially pure Letrozole (absence of Impurity A) |

| Comparator Or Baseline | Crude Letrozole synthesis mixtures (containing regioisomers) |

| Quantified Difference | Purified API eliminates regioisomeric interference, ensuring structural fidelity for formulation. |

| Conditions | Late-stage API synthesis and chromatographic purification |

Procurement of highly purified Letrozole is mandatory to prevent off-target binding and ensure consistent batch-to-batch formulation behavior.

High-Potency Endocrine In Vivo Models

Due to its proven ability to achieve >99.1% aromatase suppression and leave only 5.9% residual circulating estradiol, Letrozole is the definitive baseline for estrogen-dependent tumor xenograft models and endocrine ablation studies, outperforming Anastrozole [1].

Advanced Nanoparticle and Lipid-Based Formulation Development

Given its classification as a highly permeable but poorly water-soluble compound, Letrozole is a highly relevant API for testing and validating novel nanosuspensions, self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric nanogels designed to enhance bioavailability [2].

In Vitro CYP19A1 Inhibition Assays

With a verified IC50 of 50-100 nM in cellular models, Letrozole serves as the gold-standard positive control for screening novel aromatase inhibitors, providing a reliable baseline for complete enzyme inhibition that less potent alternatives cannot achieve[3].

References

- [1] Influence of Letrozole and Anastrozole on Total Body Aromatization and Plasma Estrogen Levels in Postmenopausal Breast Cancer Patients Evaluated in a Randomized, Cross-Over Study. Journal of Clinical Oncology.

- [2] Formulation and Evaluation of Letrozole Nanosuspension By Probe Sonication Method. ResearchGate.

- [3] Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. J Steroid Biochem Mol Biol.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

log Kow = 2.22 (est)

2.5

Odor

Appearance

Melting Point

181-183 °C

184 - 185 °C

Storage

UNII

GHS Hazard Statements

H360 (98.46%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (91.79%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Femara

FDA Approval: Yes

Letrozole is approved to be used alone or with other drugs to treat: Breast cancer in postmenopausal women who have any of the following types of breast cancer-- Early-stage , hormone receptor–positive (HR+) breast cancer in women who have already received other treatment.

Early-stage breast cancer that has been treated with tamoxifen citrate for at least five years.

Breast cancer that is locally advanced or has metastasized (spread to other parts of the body), is HER2 positive (HER2+) and HR+.

Breast cancer that is locally advanced or has metastasized and it is not known whether the cancer is HR+ or hormone receptor negative (HR-).

Advanced breast cancer that has gotten worse after antiestrogen therapy.

Letrozole is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Letrozole is indicated for first-line treatment of postmenopausal women with hormone receptor positive or hormone receptor unknown locally advanced or metastatic breast cancer. Letrozole is also indicated for treatment of advanced breast cancer in postmenopausal women with disease progression following antiestrogen therapy. /Included in US product label/

Pharmacology

Letrozole is a nonsteroidal inhibitor of estrogen synthesis with antineoplastic activity. As a third-generation aromatase inhibitor, letrozole selectively and reversibly inhibits aromatase, which may result in growth inhibition of estrogen-dependent breast cancer cells. Aromatase, a cytochrome P-450 enzyme localized to the endoplasmic reticulum of the cell and found in many tissues including those of the premenopausal ovary, liver, and breast, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, the final step in estrogen biosynthesis.

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BG - Aromatase inhibitors

L02BG04 - Letrozole

Mechanism of Action

Letrozole is a nonsteroidal competitive inhibitor of the aromatase enzyme system; it inhibits the conversion of androgens to estrogens. In adult nontumor- and tumor-bearing female animals, letrozole is as effective as ovariectomy in reducing uterine weight, elevating serum LH, and causing the regression of estrogen-dependent tumors. In contrast to ovariectomy, treatment with letrozole does not lead to an increase in serum FSH. Letrozole selectively inhibits gonadal steroidogenesis but has no significant effect on adrenal mineralocorticoid or glucocorticoid synthesis. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. Treatment of women with letrozole significantly lowers serum estrone, estradiol and estrone sulfate and has not been shown to significantly affect adrenal corticosteroid synthesis, aldosterone synthesis, or synthesis of thyroid hormones.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Letrozole is 90% eliminated in the urine. 75% of the dose is recovered as a glucuronide metabolite, 9% is in the form of the ketone and carbinol metabolites, and 6% is recovered in urine as unchanged letrozole.

The volume of distribution of letrozole is 1.87L/kg.

The average clearance after a single dose of letrozole was 1.52L/h and at steady state was 1.20L/h.

Letrozole is rapidly and completely absorbed from the GI tract following oral administration. Steady-state plasma concentrations of the drug are reached in 2-6 weeks in patients receiving letrozole 2.5 mg daily. Letrozole exhibits slightly nonlinear pharmacokinetics with repeated administration of 2.5 mg daily, with steady-state plasma concentrations 1.5-2 times higher than predicted based on plasma concentrations measured after a single dose. However, continuous accumulation of letrozole does not occur, and steady-state concentrations are maintained over extended periods of daily drug administration. Food does not affect the oral absorption of the drug.

Letrozole has a large volume of distribution of approximately 1.9 L/kg. Letrozole is weakly bound to plasma proteins.

Following oral administration of radiolabeled letrozole, 90% of the administered dose was excreted in the urine. Of the radiolabeled drug recovered in urine, at least 75% was the glucuronide of the carbinol metabolite, about 9% consisted of 2 unidentified metabolites, and 6% was unchanged drug.

It is not known whether letrozole is distributed into human breast milk.

For more Absorption, Distribution and Excretion (Complete) data for LETROZOLE (6 total), please visit the HSDB record page.

Metabolism Metabolites

The primary elimination pathway of letrozole consists of slow metabolism in the liver to a pharmacologically inactive carbinol metabolite (4,4'-methanol-bisbenzonitrile) followed by renal excretion of the glucuronide conjugate of this metabolite. Formation of the carbinol metabolite is mediated by cytochrome P-450 (CYP) isoenzymes 3A4 and 2A6, and formation of the ketone analog of the carbinol metabolite is mediated by isoenzyme 2A6.

Primarily hepatic via CYP3A4 and CYP2A6. Letrozole inhibits the aromatase enzyme by competitively binding to the heme of the cytochrome P450 subunit of the enzyme, resulting in a reduction of estrogen biosynthesis in all tissues. It is metabolized slowly to an inactive metabolite whose glucuronide conjugate is excreted renally, representing the major clearance pathway. Half Life: 2 days

Wikipedia

Hexachloroacetone

Drug Warnings

In patients receiving letrozole as first-line therapy, bone pain, back pain, and limb pain occurred in 22, 18, and 10% of patients, respectively. In patients receiving letrozole as second-line therapy, adverse musculoskeletal effects (including musculoskeletal pain, skeletal pain, back pain, arm pain, and leg pain) were reported in 21% and fracture was reported in less than 5% of patients. Arthralgia was reported in 16% of patients receiving letrozole as first-line therapy and in 8% of patients receiving the drug as second-line therapy. Hypercalcemia occurred in less than 5% of patients receiving letrozole as second-line therapy.

Adverse musculoskeletal effects have been reported in patients receiving letrozole as adjuvant therapy for early-stage breast cancer in clinical trials. In a double-blind, randomized trial in postmenopausal women with hormone receptor-positive breast cancer who had received approximately 5 years of tamoxifen adjuvant therapy following primary treatment for early breast cancer, extended adjuvant therapy with letrozole was associated with an increased incidence of arthritis, arthralgia, and myalgia, and a trend toward higher rates of newly diagnosed osteoporosis and bone fracture compared with placebo therapy.

All women receiving adjuvant therapy with letrozole should be advised to adopt lifestyle changes (eg, weight-bearing exercise, abstinence from smoking, moderation in alcohol consumption) and dietary supplementation with calcium and vitamin D to reduce the risk of osteoporosis.

For more Drug Warnings (Complete) data for LETROZOLE (26 total), please visit the HSDB record page.

Biological Half Life

Letrozole has a terminal elimination half-life of about 2 days.

Use Classification

Pharmaceuticals

Analytic Laboratory Methods

Analyte: letrozole; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: letrozole; matrix: chemical purity; procedure: liquid chromatography with detection at 230 nm and comparison to standards

Analyte: letrozole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for LETROZOLE (7 total), please visit the HSDB record page.

Interactions

Because estrogens may diminish the pharmacologic action of aromatase inhibitors, such as letrozole, these agents should not be used concomitantly.

Concomitant use of tamoxifen 20 mg daily and letrozole 2.5 mg daily reduced letrozole plasma concentrations by an average of 38%. In a separate study, no effect of letrozole on the pharmacokinetics of tamoxifen, its principal active metabolite, N-desmethyltamoxifen, or 4-hydroxytamoxifen was observed. Analysis of blood samples from both of these studies demonstrates similar degrees of estrogen suppression for letrozole alone and in combination with tamoxifen. ... The concomitant use of letrozole and tamoxifen is not recommended.

Twelve of 17 patients completed the core period of the trial in which 2.5 mg/day letrozole was administered alone for 6 weeks and in combination with 20 mg/day tamoxifen for the subsequent 6 weeks. Patients responding to treatment continued on the combination until progression of disease or any other reason for discontinuation. ... Marked suppression of estradiol, estrone, and estrone sulfate occurred with letrozole treatment, and this was not significantly affected by the addition of tamoxifen. However, plasma levels of letrozole were reduced by a mean 37.6% during combination therapy (P<0.0001), and this reduction persisted after 4-8 months of combination therapy. Letrozole is the first drug to be described in which this pharmacokinetic interaction occurs with tamoxifen. The mechanism is likely to be a consequence of an induction of letrozole-metabolizing enzymes by tamoxifen but was not further addressed in this study. It is possible that the antitumor efficacy of letrozole may be affected. Thus, sequential therapy may be preferable with these two drugs.

Dates

Prednisone combined with letrozole reduced risk of ovarian hyperstimulation syndrome (OHSS) in women undergoing long-term gonadotropin-releasing hormone analog treatment

Luyan Fang, Mengjia Ruan, Shuangqing Yang, Xianqin Qu, Hui Chen, Junzhao Zhao, Jing ChengPMID: 34488372 DOI: 10.21037/apm-21-1699

Abstract

Ovarian hyperstimulation syndrome (OHSS) is a severe disease that can lead to serious complication. Letrozole has been applied during controlled ovarian hyperstimulation (COH) to reduce the rate of OHSS in women undergoing long-term Gonadotropin-releasing Hormone Analog (GnRHa) treatment for assisted fertility. Prednisone can prevent vasodilatation and increased vascular permeability, which is common during OHSS. However, few studies have evaluated the combined effect of letrozole and prednisone in preventing severe OHSS and is the aim of our retrospective study of patients receiving GnRHa treatment.A total of 296 women who accepted autologous in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) treatments were included in this retrospective study. There were three groups: 146 women had letrozole, including letrozole alone (LE group, n=60) and letrozole with prednisone (LE + Pre group, n=86), and 150 women had no treatment (C group). Severe OHSS was diagnosed according to clinical evidence of hydrothorax, severe dyspnea, oliguria/anuria, and intractable nausea/vomiting.

The addition of prednisone to letrozole successfully reduced the occurrence rate of severe OHSS than those women administered letrozole alone (55.0% vs. 70.6%, P=0.022). However, the ongoing pregnancy rate was lower in the LE + Pre group than that in the LE-alone group (64.3% vs. 87.0%, P=0.025). Surprisingly, progesterone level on the trigger day (>0.895 ng/mL) is a strong predictor for pregnancy failure with a specificity of 68.3% and sensitivity of 65.7% in the LE-alone group.

Treatment with a combination of letrozole and prednisone may lower the rate of severe OHSS in women with prolonged gonadotropin-releasing hormone agonist protocol during assisted fertility treatment. When the progesterone level on trigger day is over 0.895 ng/mL, letrozole treatment may negatively affect clinical pregnancy.

Uterine anomalies in cell proliferation, energy homeostasis and oxidative stress in PCOS hamsters, M. auratus: Therapeutic potentials of melatonin

Shruti R Hansda, Chandana HaldarPMID: 34175318 DOI: 10.1016/j.lfs.2021.119755

Abstract

Polycystic ovarian syndrome (PCOS) is a reproductive, endocrine and metabolic disorder. Less is known about the mechanism of its effect on uterine function and therapeutic potential of melatonin. Our aim was to evaluate uterine dysfunction(s) in letrozole induced PCOS and its possible rectification by melatonin.Adult female golden hamsters were divided into groups of Control (C), Melatonin (M; 1 mg/kg b.w.), Letrozole (L; 3 mg/kg b.w.) and combination of Letrozole+Melatonin (L + M; 3 mg/kg b.w. + 1 mg/kg b.w.) which were treated for 40 days. Analysis of serum testosterone/estradiol/progesterone/leptin/insulin, uterine histomorphometry, immunohistochemistry for proliferation cell nuclear antigen (PCNA), homeostatic assessment model of insulin resistance (HOMA-IR), western blotting for PCNA, androgen receptor (AR), insulin receptor (InsR), glucose tansporter-4 (GLUT-4), nuclear factor-kappa B (NFκB), cyclooxygenase-2 (COX-2) and biochemical analysis of superoxide dismutase (SOD)/catalase/lipid peroxidation (LPO) were done.

Serum testosterone, leptin and insulin increased while uterine InsR/GLUT-4 expression decreased in L group indicating metabolic abnormalities. Endometrial hyperplasia, increased expression of PCNA and AR indicated abnormal proliferation in L compared to C. Increased uterine oxidative load (SOD/catalase/LPO) and inflammatory markers NFκB/COX-2 expression in L was responsible for high tissue oxidative stress and inflammation. M administration normalized all the above parameters suggesting its ameliorative effect in L + M group.

We report PCOS induced uterine dysfunction in Mesocricetus auratus for the first time. M administration restores uterine functions modulating cellular dynamicity, metabolic status, decreased oxidative and inflammatory load in PCOS hamsters. Therefore, we suggest the therapeutic potential of M against PCOS led uterine abnormalities to restore female fertility.

CDK4/6 inhibitor-induced colitis: a case report and review of the literature

Azhar Abbas Malik, Haider Abbas, Zin Mar Oo, Zerlene LimPMID: 34312131 DOI: 10.1136/bcr-2021-242766

Abstract

A 72-year-old woman with metastatic ER/PR-positive breast cancer who had been on ribociclib and letrozole for 1 year developed severe life-threatening colitis. She presented to emergency department with features of acute abdomen and diarrhoea. The diagnosis of colitis was confirmed radiologically as well as by histopathological examination of the biopsy specimen and the patient clinically improved after withholding ribociclib and receiving corticosteroids compatible with ribociclib-induced colitis. The mechanism of injury in CDK 4/6 inhibitor-induced colitis is unknown but may be related to recruitment of inflammatory cells. Whether the development of colitis is associated with tumour response is an interesting and unanswered question.Diffuse optical tomography breast imaging measurements are modifiable with pre-surgical targeted and endocrine therapies among women with early stage breast cancer

Julia E McGuinness, Mirella L Altoe, Alessandro Marone, Lauren E Franks, Shing M Lee, Hyun K Kim, Mariella Tejada, Meghna S Trivedi, Melissa K Accordino, Katherine D Crew, Dawn L Hershman, Andreas H Hielscher, Kevin KalinskyPMID: 34213660 DOI: 10.1007/s10549-021-06320-6

Abstract

Diffuse optical tomography breast imaging system (DOTBIS) non-invasively measures tissue concentration of hemoglobin, which is a potential biomarker of short-term response to neoadjuvant chemotherapy. We evaluated whether DOTBIS-derived measurements are modifiable with targeted therapies, including AKT inhibition and endocrine therapy.We conducted a proof of principle study in seven postmenopausal women with stage I-III breast cancer who were enrolled in pre-surgical studies of the AKT inhibitor MK-2206 (n = 4) or the aromatase inhibitors exemestane (n = 2) and letrozole (n = 1). We performed DOTBIS at baseline (before initiation of therapy) and post-therapy in the affected breast (tumor volume) and contralateral, unaffected breast, and measured tissue concentrations (in μM) of total hemoglobin (ctTHb), oxyhemoglobin (ctO

Hb), and deoxyhemoglobin (ctHHb), as well as water fraction (%).

We found consistent decreases in DOTBIS-measured hemoglobin concentrations in tumor volume, with median percent changes for ctTHb, ctHHb, ctO

Hb, and water fraction for the entire cohort of - 27.1% (interquartile range [IQR] 37.5%), - 49.8% (IQR 29.3%), - 33.5% (IQR 47.4%), and - 3.6% (IQR 10.6%), respectively. In the contralateral breast, median percent changes for ctTHb, ctHHb, ctO

Hb, and water fraction were + 1.8% (IQR 26.7%), - 8.6% (IQR 29.3%), + 6.2% (IQR 29.5%), and + 1.9% (IQR 30.7%), respectively.

We demonstrated that DOTBIS-derived measurements are modifiable with pre-surgical AKT inhibition and endocrine therapy, supporting further investigation of DOTBIS as a potential imaging assessment of response to neoadjuvant targeted therapies in early stage breast cancer.

Severe hemoperitoneum resulting from restart of letrozole after oocyte retrieval procedure: a case report

Haipeng Huang, Yasushi Takai, Kouki Samejima, Yosuke Gomi, Tatsuya Narita, Shunichiro Ichinose, Yukiko Itaya, Yosihisa Ono, Sigetaka Matsunaga, Masahiro Saitoh, Hiroyuki SekiPMID: 34174941 DOI: 10.1186/s13256-021-02938-8

Abstract

In the field of oncofertility, patients with breast cancer are often administered letrozole as an adjuvant drug before and after oocyte retrieval to prevent an increase in circulating estradiol.We report a case of abdominal hemorrhage due to an ovarian rupture in a 29-year-old Japanese patient who restarted letrozole 2 days after an oocyte retrieval procedure in which 14 mature oocytes were retrieved. The patient had sought embryo cryopreservation as a fertility preservation option before undergoing treatment for recurrent breast cancer. A day after restarting letrozole treatment, the patient unexpectedly developed severe abdominal pain. Laparoscopic hemostasis was performed to manage the ovarian swelling and hemorrhage.

The ovaries can be restimulated by restart letrozole after an oocyte retrieval procedure. Therefore, reproductive-medicine practitioners should understand the potential complications of letrozole administration in such cases and take steps to ensure that they are minimized.

A new clinically-relevant rat model of letrozole-induced chronic nociceptive disorders

Aurore Collin, Julie Vein, Yohann Wittrant, Bruno Pereira, Raalib Amode, Christelle Guillet, Damien Richard, Alain Eschalier, David BalayssacPMID: 34081940 DOI: 10.1016/j.taap.2021.115600

Abstract

Among postmenopausal women with estrogen receptor-positive breast cancer, more than 80% receive hormone therapy including aromatase inhibitors (AIs). Half of them develop chronic arthralgia - characterized by symmetric articular pain, carpal tunnel syndrome, morning stiffness, myalgia and a decrease in grip strength - which is associated with treatment discontinuation. Only a few animal studies have linked AI treatment to nociception, and none to arthralgia. Thus, we developed a new chronic AI-induced nociceptive disorder model mimicking clinical symptoms induced by AIs, using subcutaneous letrozole pellets in ovariectomized (OVX) rats. Following plasma letrozole dosage at the end of the experiment (day 73), only rats with at least 90 ng/ml of letrozole were considered significantly exposed to letrozole (OVX + high LTZ group), whereas treated animals with less than 90 ng/ml were pooled in the OVX + low LTZ group. Chronic nociceptive disorder set in rapidly and was maintained for more than 70 days in the OVX + high LTZ group. Furthermore, OVX + high LTZ rats saw no alteration in locomotion, myalgia or experimental anxiety during this period. Bone parameters of the femora were significantly altered in all OVX rats compared to Sham+vehicle pellet. A mechanistic analysis focused on TRPA1, receptor suspected to mediate AI-evoked pain, and showed no modification in its expression in the DRG. This new long-lasting chronic rat model, efficiently reproduces the symptoms of AI-induced nociceptive disorder affecting patients' daily activities and quality-of-life. It should help to study the pathophysiology of this disorder and to promote the development of new therapeutic strategies.Intrauterine insemination (IUI) with or without letrozole for unexplained or mild male factor infertility: A randomized pilot study

Shuo Huang, Rui Wang, Hongmei Yan, Nannan Li, Haiyan Wang, Li Luo, Lina Wang, Robert J Norman, Rong Li, Jie Qiao, Ben Willem J MolPMID: 34062308 DOI: 10.1016/j.ejogrb.2021.05.029

Abstract

To study the feasibility of a randomized controlled trial (RCT) comparing intrauterine insemination (IUI) with and without letrozole in couples with unexplained or mild male factor infertility STUDY DESIGN: We performed a randomized pilot study including 100 couples with unexplained or mild male factor infertility in the Reproductive Medicine Centre of Peking University Third Hospital in China. The couples scheduled for IUI were randomized to IUI with or without ovarian stimulation (letrozole) for up to 3 cycles within a time horizon of 4 months. Women in the letrozole group received 5 mg oral letrozole daily starting from cycle day 3-5 for 5 days. Women in the natural cycle IUI group did not receive any ovarian stimulation before IUI. The primary outcome is ongoing pregnancy leading to live birth. The study was registered under trial numberRESULTS: Between March 2018 and January 2019, 158 couples were eligible to participate after initial screening and 100 (63.3 %) couples agreed to participate. Of the 100 recruited couples, 50 were randomly allocated to IUI with letrozole and 50 to natural cycle IUI. Live birth occurred in 12 women (24.0 %) in the letrozole group and 10 women (20.0 %) in the natural cycle group (RR 1.20 (95 % CI 0.57-2.52)). Clinical pregnancy rates were 28 % and 26 % in the letrozole group and natural cycle group respectively (RR 1.08 (95 % CI 0.56-2.05). There were no multiple pregnancies in both groups. Patients were willing to be randomized and useful information was gained to plan a definitive trial.

We showed that an RCT comparing IUI with letrozole versus natural cycle IUI in couples with unexplained or mild male factor infertility is feasible and acceptable.

Super Magnetic Niosomal Nanocarrier as a New Approach for Treatment of Breast Cancer: A Case Study on SK-BR-3 and MDA-MB-231 Cell Lines

Elham Jamshidifar, Faten Eshrati Yeganeh, Mona Shayan, Mohammad Tavakkoli Yaraki, Mahsa Bourbour, Ali Moammeri, Iman Akbarzadeh, Hassan Noorbazargan, Nikoo Hossein-KhannazerPMID: 34360714 DOI: 10.3390/ijms22157948

Abstract

In the present study, a magnetic niosomal nanocarrier for co-delivery of curcumin and letrozole into breast cancer cells has been designed. The magnetic NiCoFeO

core was coated by a thin layer of silica, followed by a niosomal structure, allowing us to load letrozole and curcumin into the silica layer and niosomal layer, respectively, and investigate their synergic effects on breast cancer cells. Furthermore, the nanocarriers demonstrated a pH-dependent release due to the niosomal structure at their outer layer, which is a promising behavior for cancer treatment. Additionally, cellular assays revealed that the nanocarriers had low cellular uptake in the case of non-tumorigenic cells (i.e., MCF-10A) and related high viability but high cellular uptake in cancer cell lines (i.e., MDA-MB-231 and SK-BR-3) and related low viability, which is evidenced in their high cytotoxicity against different breast cancer cell lines. The cytotoxicity of the letrozole/curcumin co-loaded nanocarrier is higher than that of the aqueous solutions of both drugs, indicating their enhanced cellular uptake in their encapsulated states. In particular, NiCoFe

O

@L-Silica-L@C-Niosome showed the highest cytotoxicity effects on MDA-MB-231 and SK-BR-3 breast cancer cells. The observed cytotoxicity was due to regulation of the expression levels of the studied genes in breast cancer cells, where downregulation was observed for the Bcl-2, MMP 2, MMP 9, cyclin D, and cyclin E genes while upregulation of the expression of the Bax, caspase-3, and caspase-9 genes was observed. The flow cytometry results also revealed that NiCoFe

O

@L-Silica-L@C-Niosome enhanced the apoptosis rate in both MDA-MB-231 and SK-BR-3 cells compared to the control samples. The findings of our research show the potential of designing magnetic niosomal formulations for simultaneous targeted delivery of both hydrophobic and hydrophilic drugs into cancer cells in order to enhance their synergic chemotherapeutic effects. These results could open new avenues into the future of nanomedicine and the development of theranostic agents.

Oestrogen receptor activity in hormone-dependent breast cancer during chemotherapy

Nuria Chic, Francesco Schettini, Fara Brasó-Maristany, Esther Sanfeliu, Barbara Adamo, Maria Vidal, Débora Martínez, Patricia Galván, Blanca González-Farré, Javier Cortés, Joaquín Gavilá, Cristina Saura, Mafalda Oliveira, Sònia Pernas, Olga Martínez-Sáez, Jesús Soberino, Eva Ciruelos, Lisa A Carey, Montserrat Muñoz, Charles M Perou, Tomás Pascual, Meritxell Bellet, Aleix PratPMID: 34161883 DOI: 10.1016/j.ebiom.2021.103451

Abstract

Chemotherapy efficacy in early-stage hormone receptor-positive (HR+) breast cancer (BC) according to menopausal status needs a biological explanation.We compared early-stage HR+ BC biological features before and after (neo)adjuvant chemotherapy or endocrine therapy (ET), and assessed oestrogen receptor (ER) pathway activity in both pre- and post-menopausal patients. The nCounter platform was used to detect gene expression levels.

In 106 post-menopausal patients with HR+/HER2-negative BC randomized to neoadjuvant chemotherapy or ET (letrozole+ribociclib), a total of 19 oestrogen-regulated genes, including progesterone receptor (PGR), were found downregulated in the ET-based arm-only. We confirmed this finding in an independent dataset of 20 letrozole-treated post-menopausal patients and found, conversely, an up-regulation of the same signature in HR+/HER2-negative MCF7 cell line treated with estradiol. PGR was found down-regulated by 2 weeks of ET+anti-HER2 therapy in pre-/post-menopausal patients with HR+/HER2-positive (HER2+) BC, while anti-HER2 therapy alone increased PGR expression in HR-negative/HER2+ BC. In 88 pre- and post-menopausal patients with newly diagnosed HR+/HER2-negative BC treated with chemotherapy, the 19 oestrogen-regulated genes were found significantly downregulated only in pre-menopausal patients. In progesterone receptor (PR)+/HER2-negative BC treated with neoadjuvant chemotherapy (n=40), tumours became PR-negative in 69.2% of pre-menopausal patients and 14.8% of post-menopausal patients (p=0.001). Finally, a mean decrease in PGR levels was only observed in pre-menopausal patients undergoing anti-HER2-based multi-agent chemotherapy.

Chemotherapy reduces the expression of ER-regulated genes in pre-menopausal women suffering from hormone-dependent BC by supressing ovarian function. Further studies should test the value of chemotherapy in this patient population when ovarian function is suppressed by other methods.

Instituto de Salud Carlos III, Breast Cancer Now, the Breast Cancer Research Foundation, the American Association for Cancer Research, Fundació La Marató TV3, the European Union's Horizon 2020 Research and Innovation Programme, Pas a Pas, Save the Mama, Fundación Científica Asociación Española Contra el Cáncer, PhD4MDgrant of "Departament de Salut", exp SLT008/18/00122, Fundación SEOM and ESMO. Any views, opinions, findings, conclusions, or recommendations expressed in this material are those solely of the author(s).

Long-term response on letrozole for gastric cancer: A case report

Yuuki Iida, Kumiko Hongo, Takanobu Onoda, Yusuke Kita, Yukio Ishihara, Naoki Takabayashi, Ryo Kobayashi, Ken Kuriki, Takeyuki HiramatsuPMID: 34032767 DOI: 10.1097/MD.0000000000026146

Abstract

Hormone therapies, particularly those targeting estrogen and its receptors, are a key treatment modality for patients with estrogen receptor (ER)-positive breast or ovarian cancer. Some gastric cancers (GCs) express ERs, and preclinical studies suggest the potential of estrogen-targeting hormone therapy on GC; however, the clinical relevance of this hormone therapy on GC treatment has not been well elucidated.An 80-year-old female was admitted to our department with hypogastric pain and vomiting. Computed tomography demonstrated small bowel obstruction, and laparotomy after bowel decompression revealed peritoneal dissemination consisting of a poorly-differentiated adenocarcinoma. Intestinal bypass between the ileum and transverse colon was performed.

The tumor was ER- and mammaglobin-positive, indicating that it originated from a breast cancer. Diagnostic imaging revealed no evidence of breast cancer; however, right axillary ER- and mammaglobin-positive lymphadenopathy was found.

The patient received hormone therapy using letrozole based on a clinical diagnosis of occult breast cancer with peritoneal dissemination and right axillary lymph node metastasis.

The patient remained disease free until 37 months but deceased at 53 months from the onset of disease. An autopsy revealed no tumor cells in the right breast tissue; however, there was a massive invasion of cancer cells in the stomach.

A patient with ER positive GC with peritoneal dissemination and right axillary lymph node metastasis presented remarkable response to letrozole. The long-term survival obtained using letrozole for a patient with GC with distant metastasis suggests the potential of estrogen targeting hormone therapies for GC.